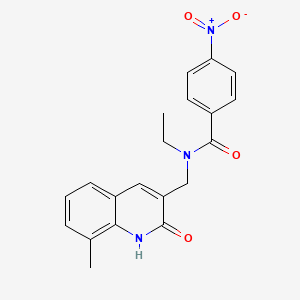![molecular formula C17H20N2O5S B7710367 N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B7710367.png)
N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide, also known as NSC745887, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse pharmacological activities.
Mécanisme D'action
The exact mechanism of action of N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been found to induce cell cycle arrest, apoptosis, and DNA damage. In addition, N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been shown to inhibit the migration and invasion of cancer cells. In inflammation, N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been found to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6. In infectious diseases, N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been shown to have antibacterial and antiviral activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide in lab experiments is its diverse pharmacological activities. N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been studied for its potential therapeutic applications in various fields, which makes it a versatile compound for research. In addition, N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide in lab experiments is its potential toxicity. N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been shown to have cytotoxic effects on normal cells, which may limit its clinical applications.
Orientations Futures
There are several future directions for the research of N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide. One of the directions is to investigate its potential as a combination therapy in cancer treatment. N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been shown to enhance the activity of other anticancer agents such as doxorubicin and paclitaxel. Another direction is to study its potential as a therapeutic agent in inflammatory diseases such as rheumatoid arthritis. N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been found to have anti-inflammatory properties, which may make it a promising candidate for the treatment of these diseases. Finally, more studies are needed to investigate the potential toxicity of N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide and its clinical applications.
Méthodes De Synthèse
N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide can be synthesized by reacting 2-methoxy-5-nitrobenzenesulfonamide with 2-aminobenzamide in the presence of a reducing agent such as iron powder. The resulting product is then purified and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. In cancer research, N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been shown to inhibit the growth of several cancer cell lines such as breast cancer, lung cancer, and colon cancer. Inflammation is a common feature of many diseases, and N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In infectious diseases, N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide has been shown to have antibacterial and antiviral activities.
Propriétés
IUPAC Name |
N-[2-methoxy-5-(2-methoxyethylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-23-11-10-18-25(21,22)14-8-9-16(24-2)15(12-14)19-17(20)13-6-4-3-5-7-13/h3-9,12,18H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLKVPOGFXMBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7710290.png)











![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7710385.png)
